3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate
Description
This compound is a polymethine cyanine dye derivative featuring two benzo[e]indolium moieties linked via a conjugated hepta-1,3,5-trien-1-yl chain. The structure includes carboxyethyl and propanoate groups, which enhance solubility in aqueous environments and facilitate conjugation to biomolecules. Such derivatives are widely employed as fluorescent probes in bioimaging, molecular sensing, and photodynamic therapy due to their tunable absorption/emission profiles and photostability . The extended conjugation in the heptamethine chain contributes to near-infrared (NIR) fluorescence, making it suitable for deep-tissue imaging applications.
Properties
Molecular Formula |
C41H40N2O4 |
|---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
3-[2-[7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]propanoate |
InChI |
InChI=1S/C41H40N2O4/c1-40(2)34(42(26-24-36(44)45)32-22-20-28-14-10-12-16-30(28)38(32)40)18-8-6-5-7-9-19-35-41(3,4)39-31-17-13-11-15-29(31)21-23-33(39)43(35)27-25-37(46)47/h5-23H,24-27H2,1-4H3,(H-,44,45,46,47) |
InChI Key |
WKEOTLJATWJLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Benzo[e]indole Derivatives
The synthesis begins with the alkylation of 1,1-dimethyl-1,3-dihydro-2H-benzo[e]indole. Using a modified Zincke salt approach, the nitrogen atom is quaternized with bromoethylcarboxylic acid derivatives. For instance, treatment of 1,1-dimethylbenzo[e]indole with 3-bromopropionic acid in refluxing acetonitrile for 12 hours yields the 3-(2-carboxyethyl)-substituted indolenium bromide. Similarly, methyl bromopropionate introduces the propanoate ester functionality.
Key Reaction Conditions
Purification and Characterization
Crude indolenium salts are purified via recrystallization in ethanol or methanol. Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns:
- ¹H NMR (DMSO-d₆) : δ 1.65 (s, 6H, N(CH₃)₂), 2.85 (t, 2H, CH₂COO), 3.50 (t, 2H, NCH₂), 7.28–8.12 (m, aromatic protons).
- ¹³C NMR : Peaks at 168.5 ppm (C=O) and 44.9 ppm (N(CH₃)₂).
Preparation of the Heptamethine Linker
The central hepta-1,3,5-trienyl bridge is constructed via a bis-aldol condensation strategy.
Synthesis of the Bis-Aldehyde Intermediate
A Zincke salt approach is employed, where 1,1,3,3-tetramethylguanidine reacts with malonaldehyde under acidic conditions to form the bis-aldehyde. In a representative procedure, phosphoryl chloride (POCl₃) is added dropwise to dimethylformamide (DMF) at 0°C, followed by the addition of 1,1-dimethylbenzo[e]indole. The resultant bis-aldehyde is isolated as a yellow solid.
Optimized Conditions
Stereochemical Control
The (1E,3E,5E,7Z) configuration is achieved by conducting the reaction under inert atmosphere with catalytic acetic anhydride. Polar solvents like acetonitrile favor trans geometry at the 1,3,5-positions, while the 7Z isomer is stabilized by steric hindrance from the benzo[e]indole groups.
Condensation Reaction
The final step involves coupling the indolenium salts with the bis-aldehyde linker.
Acid-Catalyzed Condensation
A mixture of equimolar indolenium salts and bis-aldehyde is refluxed in anhydrous acetic anhydride at 130–140°C for 6 hours. The reaction is monitored via thin-layer chromatography (TLC), with product formation indicated by a deep green color.
Critical Parameters
Mechanistic Insights
The reaction proceeds through a series of aldol-like condensations, where the aldehyde groups sequentially react with the methyl groups on the indolenium salts. Density functional theory (DFT) calculations suggest that the transition state for the 7Z configuration is stabilized by π-π interactions between the benzo[e]indole moieties.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using a gradient of dichloromethane and methanol (200:1 to 50:1). Fractions containing the target compound are identified by UV-Vis spectroscopy (λₘₐₓ = 760 nm).
Spectroscopic Data
X-ray Crystallography
Single crystals grown via vapor diffusion of ether into methanol confirm the (1E,3E,5E,7Z) configuration. The dihedral angle between the benzo[e]indole planes is 12.5°, indicating minimal steric strain.
Optimization and Challenges
Side Reactions and Mitigation
Competing pathways such as over-alkylation or cis-isomer formation are minimized by:
Scalability
The patent-derived method demonstrates scalability to 100-gram batches with consistent yields (70–72%), highlighting industrial viability.
Chemical Reactions Analysis
Types of Reactions
3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the aromatic rings.
Scientific Research Applications
Unfortunately, the available search results do not provide detailed information, data tables, or case studies specifically focusing on the applications of the compound "3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate."
Based on the search results, here's what can be gathered:
Basic Information
- Chemical Name: 3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate .
- CAS Registry Number: 95837-47-1 .
- Molecular Formula: C41H40N2O4 .
- Molecular Weight: 624.78 .
- Purity: Typically available at 95% .
- Synonyms: Cypate .
- IUPAC Name: 3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate .
Structure
- SMILES: O=C([O-])CC[N+]1=C(/C=C/C=C/C=C/C=C2N(CCC(O)=O)C3=C(C4=CC=CC=C4C=C3)C\2(C)C)C(C)(C)C5=C1C=CC6=CC=CC=C56
Potential Research Areas
Given the limited information, determining the specific applications of this compound is challenging. However, based on the structure and related research areas, some potential applications could include:
- Dyes and Stains: The presence of the benzo[e]indol and hepta-1,3,5-triene structures suggests potential use as a dye or stain, possibly in biological or materials science applications .
- Reference Compound: AChemBlock lists the compound as a reference compound, implying its use in analytical chemistry, possibly as a standard for identifying or quantifying similar compounds .
- Ligand Research: Research into PPAR𝛾 ligands utilizes various organic acids and heterocycles, suggesting that compounds with similar structural features could be investigated for biological activity .
Mechanism of Action
The mechanism of action of 3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to interact with various biomolecules, potentially disrupting cellular processes and signaling pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Differences and Implications
Conjugation Chain Length and Geometry: The target compound’s heptamethine chain (7Z) provides a broader absorption/emission range (NIR region) compared to the pentamethine chain (3Z) in , which typically operates in the visible-to-NIR window. The 7Z configuration may enhance steric flexibility, improving binding to biological targets. Substitution of sulfonate groups in with carboxylates in the target compound increases hydrophilicity and reduces nonspecific interactions in physiological environments.
Functional Group Impact: The methacryloyloxy group in enables polymerization for nanoparticle synthesis, whereas the target compound’s carboxyethyl/propanoate groups are tailored for covalent conjugation to proteins or antibodies via carbodiimide chemistry (e.g., EDC/NHS coupling) . Derivatives like 3-acetylindole thiosemicarbazone lack fluorescent properties but exhibit antimicrobial activity due to thioamide and indole moieties, highlighting divergent applications.
Spectral Properties :
- Benzo[e]indolium-based dyes (target compound and ) show higher molar extinction coefficients (>100,000 M⁻¹cm⁻¹) compared to simple indole derivatives (e.g., ), which lack extended conjugation.
Biological Activity
The compound 3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Anticancer Activity
Research indicates that derivatives of benzo[e]indole compounds exhibit significant anticancer properties. A study highlighted that certain substituted benzo[e]indoles showed selective cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions at the 2-position demonstrated improved potency in inhibiting cancer cell proliferation (IC50 values ranging from 0.079 to 9.45 µM) .
The proposed mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibitors of PARP have been shown to enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage. The compound under study may similarly inhibit PARP activity, leading to increased apoptosis in cancer cells .
Cardiovascular Effects
In addition to its anticancer properties, some derivatives have exhibited vasorelaxant activity and bradycardic effects. A series of related compounds were evaluated for their ability to reduce heart rate and promote vasodilation in vitro, suggesting potential applications in cardiovascular therapies .
Study 1: Anticancer Efficacy
A recent study synthesized various derivatives of the benzo[e]indole framework and tested their effects on BRCA-deficient cancer cell lines. The lead compound showed an IC50 value of 0.531 µM against these cells, indicating a significant enhancement in cytotoxicity compared to non-targeted therapies .
Study 2: Cardiovascular Research
Another investigation focused on the cardiovascular effects of similar compounds. The results demonstrated that certain derivatives could effectively lower heart rates and induce vasodilation in animal models, suggesting therapeutic potential for treating hypertension or related conditions .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Benzo[e]indole | 0.531 | PARP inhibition |
| Vasorelaxation | Related Compound | N/A | Bradycardic effect |
| Cytotoxicity | Substituted Variant | 9.45 | Induced apoptosis |
Q & A
Q. What are the key synthetic pathways for synthesizing benzo[e]indole-based compounds like this target molecule?
Methodological Answer: Synthesis typically involves multi-step reactions starting with indole derivatives. For example:
- Step 1: Alkylation or benzylation of indole precursors (e.g., using NaH/DMF with halogenated benzyl bromides to introduce substituents) .
- Step 2: Formation of conjugated polyene chains via Wittig or Horner-Wadsworth-Emmons reactions to extend π-systems .
- Step 3: Introduction of carboxylate esters via nucleophilic substitution or esterification (e.g., using benzyl alcohol and polyphosphoric acid for ester formation) . Characterization at each step is critical, employing -NMR, -NMR, and HR-ESI-MS to confirm structural integrity .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer: Use a combination of spectroscopic and computational tools:
- NMR Spectroscopy: Assign peaks to confirm substituent positions and conjugation patterns. For example, downfield shifts in -NMR (~δ 7.5–8.5 ppm) indicate aromatic protons in benzo[e]indole systems .
- Mass Spectrometry: HR-ESI-MS provides exact mass matching (e.g., [M+H]) to theoretical values, ensuring purity and molecular formula accuracy .
- Computational Validation: Compare experimental NMR data with density functional theory (DFT)-predicted spectra to resolve ambiguities .
Q. What are the primary research applications of benzo[e]indole derivatives?
Methodological Answer: These compounds are often studied for:
- Optical Properties: As fluorescent probes or dyes due to extended conjugation and tunable absorption/emission profiles .
- Biological Interactions: Targeting enzyme inhibitors (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase) via structure-activity relationship (SAR) studies .
- Material Science: As components in organic semiconductors or photovoltaics .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of benzo[e]indole functionalization during synthesis?
Methodological Answer:
- Theoretical Frameworks: Use frontier molecular orbital (FMO) theory to predict reactive sites. For example, HOMO-LUMO gaps in indole derivatives guide electrophilic attack positions .
- Experimental Design: Employ factorial design to test variables (e.g., solvent polarity, temperature) affecting reaction pathways. For instance, polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency .
- In Situ Monitoring: Utilize UV-Vis or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Case Study: If experimental -NMR data conflicts with literature, perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate spectra. Compare computed vs. observed chemical shifts to identify misassignments .
- Hybrid Approaches: Integrate molecular dynamics (MD) simulations to model solvent effects or tautomeric equilibria that may obscure spectral interpretations .
- Data Reconciliation: Cross-reference with X-ray crystallography (where feasible) to resolve ambiguities in substituent orientation .
Q. What strategies address low yields in the final esterification step of this compound?
Methodological Answer:
- Mechanistic Analysis: Identify rate-limiting steps (e.g., steric hindrance from dimethyl groups) using kinetic isotope effects (KIE) or Hammett plots .
- Catalyst Screening: Test Brønsted/Lewis acids (e.g., polyphosphoric acid, BF) to enhance electrophilicity of carboxylate intermediates .
- Process Optimization: Use design of experiments (DoE) to model interactions between temperature, catalyst loading, and reaction time .
Q. How can AI-driven tools enhance the study of this compound’s electronic properties?
Methodological Answer:
- Machine Learning (ML): Train models on existing benzo[e]indole datasets to predict absorption maxima or redox potentials .
- COMSOL Multiphysics: Simulate charge-transfer dynamics in photophysical applications (e.g., solar cells) by coupling quantum mechanics with finite element analysis .
- Automated Workflows: Implement robotic platforms for high-throughput screening of solvent systems or co-crystallization agents .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the stability of benzo[e]indole derivatives in aqueous media?
Methodological Answer:
- Contextual Variables: Assess differences in pH, ionic strength, or buffer composition across studies. For example, carboxylate esters may hydrolyze faster under alkaline conditions .
- Controlled Replication: Repeat stability assays using standardized protocols (e.g., USP guidelines) to isolate degradation pathways .
- Advanced Analytics: Use LC-MS/MS to identify degradation products and quantify kinetic parameters (e.g., ) under varied conditions .
Theoretical and Conceptual Frameworks
Q. What theoretical models explain the optical behavior of this compound?
Methodological Answer:
- Exciton Coupling Theory: Model absorption bands based on conjugation length and substituent electron-withdrawing/donating effects .
- TD-DFT Calculations: Simulate excited-state transitions to correlate experimental fluorescence quantum yields with computational predictions .
- Solvatochromism Studies: Analyze solvent-dependent spectral shifts to quantify dipole moment changes upon excitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
